molecular formula C19H14N2O5 B4601413 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4601413
M. Wt: 350.3 g/mol
InChI Key: FMIOCORUXMKKMM-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H14N2O5 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is 350.09027155 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free Synthetic Methodologies

Brahmachari and Nayek (2017) developed a catalyst-free, one-pot synthesis method for a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This method emphasizes eco-friendliness, excellent yields, and the easy isolation of products without the need for column chromatographic purification, highlighting its potential for creating derivatives of the target compound efficiently and sustainably (Brahmachari & Nayek, 2017).

Antimicrobial and Antifungal Activities

Patel and Patel (2017) investigated the antimicrobial properties of derivatives synthesized from the reaction of thiophene-2-aldehyde with p-methyl acetophenone. This study reported significant antimicrobial activity against various bacterial and fungal strains, suggesting the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone with demonstrated anti-inflammatory and analgesic properties. These compounds showed promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities, indicating their potential therapeutic applications in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antihypertensive Activity

Rana, Kaur, and Kumar (2004) explored the synthesis of various dihydropyrimidines for their potential antihypertensive activities. The study offers insights into the structure-activity relationships, providing a foundation for future research in developing antihypertensive agents based on pyrimidine derivatives (Rana, Kaur, & Kumar, 2004).

Anticancer and Antimicrobial Agents

El-Sattar, El‐Adl, El-hashash, Salama, and Elhady (2021) reported on the synthesis of pyrano[2,3-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. Their research demonstrates the compounds' efficacy against various microbial strains and cancer cell lines, underscoring the potential of pyrimidine derivatives in developing new treatments for cancer and infectious diseases (El-Sattar et al., 2021).

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-11-3-2-4-13(7-11)21-18(23)14(17(22)20-19(21)24)8-12-5-6-15-16(9-12)26-10-25-15/h2-9H,10H2,1H3,(H,20,22,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIOCORUXMKKMM-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.